molecular formula C25H17NO4 B12912039 5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one CAS No. 62668-81-9

5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one

Cat. No.: B12912039
CAS No.: 62668-81-9
M. Wt: 395.4 g/mol
InChI Key: MDNNDORLAXNOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one is a complex organic compound belonging to the quinolin-2-one family. These compounds are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one typically involves multi-step reactions. One common method includes the use of Ugi/Knoevenagel condensation followed by hydrolysis and Corey–Chaykovsky epoxidation reactions . The reaction conditions often require specific catalysts and reagents such as Cu(OAc)2, Pd(OAc)2, and CO as a carbonyl source .

Industrial Production Methods

Industrial production methods for quinolin-2-one derivatives often involve direct carbonylation of o-alkenylanilines with carbon monoxide, carbon dioxide, or triphosgene . These methods are practical and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Cu(OAc)2, Pd(OAc)2.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinolin-2-one derivatives with additional functional groups .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

62668-81-9

Molecular Formula

C25H17NO4

Molecular Weight

395.4 g/mol

IUPAC Name

4-hydroxy-3-phenyl-5-phenylmethoxypyrano[2,3-b]quinolin-2-one

InChI

InChI=1S/C25H17NO4/c27-22-20(17-11-5-2-6-12-17)25(28)30-24-21(22)23(18-13-7-8-14-19(18)26-24)29-15-16-9-3-1-4-10-16/h1-14,27H,15H2

InChI Key

MDNNDORLAXNOQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C(=O)OC3=NC4=CC=CC=C42)C5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.